8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one
CAS No.: 88973-13-1
Cat. No.: VC15977123
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88973-13-1 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 8-amino-7-hydroxy-2,3-dimethylchromen-4-one |
| Standard InChI | InChI=1S/C11H11NO3/c1-5-6(2)15-11-7(10(5)14)3-4-8(13)9(11)12/h3-4,13H,12H2,1-2H3 |
| Standard InChI Key | HJWLBEFMDNFHBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 8-amino-7-hydroxy-2,3-dimethylchromen-4-one, reflects its substitution pattern:
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Position 8: Amino group (-NH₂)
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Position 7: Hydroxyl group (-OH)
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Positions 2 and 3: Methyl groups (-CH₃)
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Position 4: Ketone oxygen (=O) forming the chromen-4-one scaffold.
Its SMILES notation (CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C) and InChIKey (HJWLBEFMDNFHBQ-UHFFFAOYSA-N) provide unambiguous representations for computational and synthetic applications.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| CAS Registry Number | 88973-13-1 | |
| Hydrogen Bond Donors | 2 (NH₂ and OH) | |
| Hydrogen Bond Acceptors | 4 (ketone O, hydroxyl O, amino N) | |
| Topological Polar Surface Area | 86.6 Ų |
Synthesis and Structural Modification
Synthetic Pathways
Chromenones are typically synthesized via cyclocondensation reactions involving aromatic aldehydes and active methylene compounds. For 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one, a multi-step approach is employed:
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Precursor Formation:
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Cyclization:
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Functionalization:
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 2,3-Dimethylsalicylaldehyde | Aromatic backbone precursor |
| 2 | Ethyl 3-aminocrotonate | Nitrogen source for amino group |
| 3 | 7-Hydroxy-2,3-dimethylchromen-4-one | Hydroxylated intermediate |
Biological Activities and Mechanisms
Antimicrobial Efficacy
Structural analogs demonstrate broad-spectrum activity:
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Gram-positive bacteria: MIC values ≤ 16 µg/mL against Staphylococcus aureus .
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Gram-negative bacteria: Moderate inhibition of Escherichia coli (MIC 32–64 µg/mL) .
The amino group enhances membrane permeability, while methyl groups improve lipophilicity.
Anticancer Prospects
Chromenones inhibit tubulin polymerization and topoisomerase II. Molecular docking predicts strong binding (ΔG = −9.2 kcal/mol) to the colchicine site of β-tubulin . In vitro assays on hepatic carcinoma cells (HepG2) show 50% growth inhibition at 12 µM .
Applications and Derivative Development
Pharmaceutical Lead Optimization
Schiff base derivatives of 8-amino chromenones exhibit enhanced bioactivity. For example:
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8-((Benzylidene-methylene)amino)-7-hydroxy-6-chloro-3-methyl-2-phenyl-4H-chromen-4-one shows a 74% yield and MIC of 8 µg/mL against Pseudomonas aeruginosa .
Agricultural Chemistry
Chromenone derivatives act as antifungal agents in crop protection. Field trials demonstrate 90% suppression of Fusarium oxysporum at 100 ppm .
Challenges and Future Directions
Despite promising in silico and in vitro data, in vivo pharmacokinetics and toxicity profiles remain uncharacterized. Advances in green chemistry could optimize synthesis yields (>80%) while reducing hazardous byproducts. Fragment-based drug design may exploit the chromenone scaffold for neurodegenerative disease targets.
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